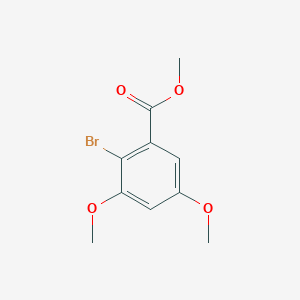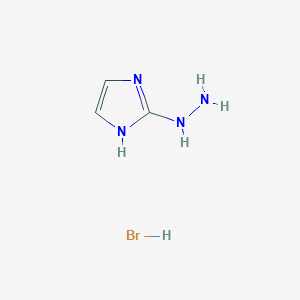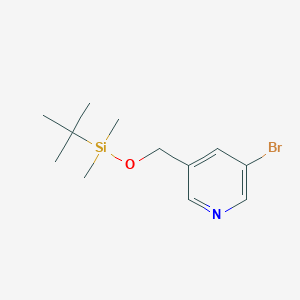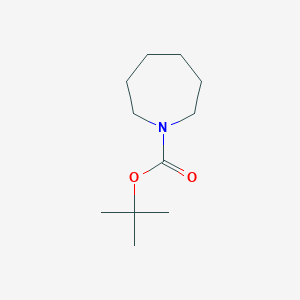![molecular formula C12H9N3O B175450 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine CAS No. 120623-52-1](/img/structure/B175450.png)
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in scientific research for its potential use in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways in the body.
Effets Biochimiques Et Physiologiques
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been found to have various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth
2. Reduction of inflammation
3. Inhibition of cancer cell growth
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine in lab experiments include its potential as a broad-spectrum antimicrobial agent, its anti-inflammatory properties, and its potential as an anticancer agent. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine, including:
1. Further studies to understand the mechanism of action of this compound
2. Development of more potent analogs of 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine for use as antimicrobial, anti-inflammatory, and anticancer agents
3. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects
Conclusion:
In conclusion, 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine is a heterocyclic compound that has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties, and has shown promising results. However, further research is needed to fully understand its mechanism of action and to develop more potent analogs for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine involves the reaction of 3-aminopyridine with 2-chloroacetic acid, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting compound is then treated with sodium methoxide to yield 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine.
Applications De Recherche Scientifique
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been studied extensively for its potential use in scientific research. This compound has been found to have various applications, including:
1. Antimicrobial activity: 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
2. Anti-inflammatory activity: This compound has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
3. Anticancer activity: 2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine has been found to have anticancer activity against various cancer cell lines.
Propriétés
Numéro CAS |
120623-52-1 |
|---|---|
Nom du produit |
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine |
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-(6-methylpyridin-3-yl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9N3O/c1-8-4-5-9(7-14-8)12-15-11-10(16-12)3-2-6-13-11/h2-7H,1H3 |
Clé InChI |
JEHWERXPUUGOSR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canonique |
CC1=NC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Synonymes |
2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



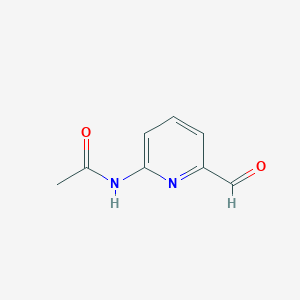
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)
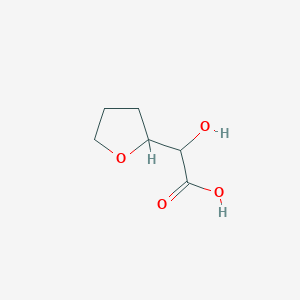
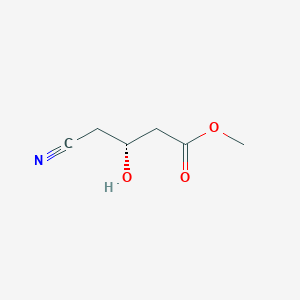
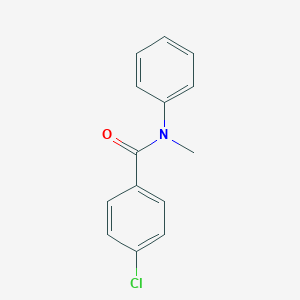
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)
